Menazon

Content Navigation

Standard organophosphates fail to replicate Menazon's unique S-C bond hydrolysis and triazine-specific degradation markers, skewing environmental fate models. Our Menazon reference standard provides the exact solution. • Supplied with 2-methoxyethanol for stable stock solutions. • Validated for GC-MS/LC-MS detection of 2,4-diamino-6-mercaptomethyl-1,3,5-triazine. • Low mammalian toxicity for safe AChE benchmarking. Reliable calibration standard for research.

CAS Number

Product Name

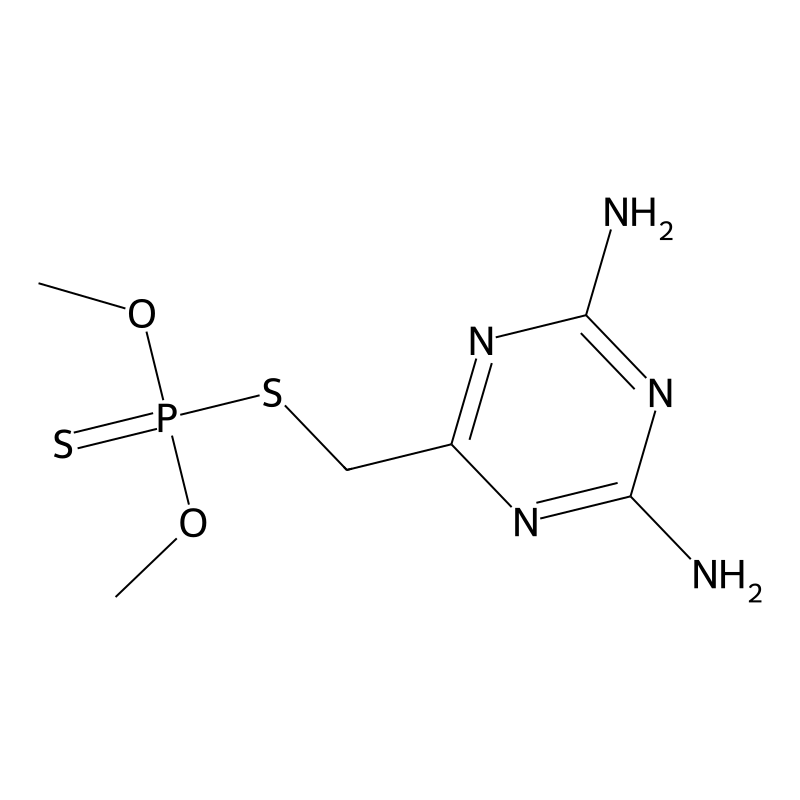

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

LOW SOLUBILITY IN WATER & ORG SOLVENTS

GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS

AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL

In water, 240 mg/l at 20 °C

Synonyms

Canonical SMILES

Purity

Package Size

Menazon (CAS: 78-57-9) is a specialized hybrid organophosphorodithioate and 1,3,5-triazine derivative currently procured primarily as an analytical reference standard and a toxicological model compound [1]. Unlike conventional lipophilic organophosphates, its diamino-triazine moiety induces extensive intramolecular hydrogen bonding, resulting in distinct physicochemical properties, including low aqueous solubility (240 mg/L) but high affinity for hydroxylic solvents [1]. In laboratory procurement, it is highly valued for environmental fate modeling and acetylcholinesterase (AChE) inhibition benchmarking, where its exceptionally low mammalian toxicity provides a critical baseline against more hazardous in-class alternatives[1][2].

Research Fit

Cholinesterase inhibition studies

Systemic organophosphorus probe for aphid-target enzyme research

Selective toxicity profiling

Reported low mammalian toxicity relative to in-class alternatives supports comparative safety research

Triazine-containing organophosphate

Unique structural moiety enables differentiation from other organophosphates in structure-activity investigations

Substituting Menazon with standard organophosphates (e.g., diazinon, parathion) or generic triazine herbicides (e.g., atrazine) fundamentally compromises analytical calibration and degradation modeling [1]. Generic organophosphates lack the diamino-triazine ring, meaning they cannot replicate Menazon's specific hydrolytic cleavage of the S-C bond, which yields distinct degradation markers like 2,4-diamino-6-mercaptomethyl-1,3,5-triazine rather than standard dialkyl phosphates [2]. Furthermore, attempting to formulate stock solutions of Menazon using standard non-polar solvents fails due to its hydrogen-bonded crystalline lattice; it requires specific hydroxylic solvents (e.g., 2-methoxyethanol) to achieve the stable, high-concentration solutions required for robust chromatographic reference standards [1].

Substitution Risk

Solvent-Specific Solubility for Analytical Stock Formulation

Menazon exhibits atypical solubility for an organophosphate due to its diamino-triazine structure, which promotes strong intramolecular hydrogen bonding[2]. While conventional organophosphates like diazinon are highly soluble in non-polar organics, Menazon demonstrates limited solubility in water (240 mg/L) and chloroform (1600 ppm) [1]. However, it achieves exceptional solubility in hydroxylic solvents, reaching 250 g/kg in 2-methoxyethanol and 100 g/kg in ethylene glycol at room temperature [1]. This quantitative disparity dictates that laboratories must procure and utilize specific amphiphilic or hydroxylic solvent systems to maintain stable, high-concentration reference standards.

| Evidence Dimension | Solubility at 20°C |

| Target Compound Data | 250 g/kg in 2-methoxyethanol; 240 mg/L in water |

| Comparator Or Baseline | Standard lipophilic OPs (e.g., Diazinon: highly soluble in non-polar solvents, poorly soluble in hydroxylics) |

| Quantified Difference | Orders of magnitude higher solubility in hydroxylic solvents vs. non-polar solvents |

| Conditions | Room temperature (20°C) equilibrium solubility |

Ensures accurate preparation of high-concentration analytical stock solutions by preventing precipitation in incompatible non-polar solvents.

pH-Dependent Hydrolytic Degradation Pathways

Menazon serves as a precise model for pH-dependent S-C bond cleavage in hybrid agrochemicals. Under mild acidic hydrolysis (dilute HCl), Menazon specifically degrades into 2,4-diamino-6-mercaptomethyl-1,3,5-triazine[1]. Conversely, under basic conditions (methanolic KOH), the compound undergoes a distinct trans-methylation reaction, yielding 2,4-diamino-6-methylthiomethyl-1,3,5-triazine [1]. This divergent, predictable degradation profile cannot be replicated by standard organophosphates, which typically hydrolyze at the phosphorus ester bonds.

| Evidence Dimension | Primary Hydrolysis Cleavage Site |

| Target Compound Data | S-C bond cleavage yielding substituted 1,3,5-triazines |

| Comparator Or Baseline | Standard OPs (e.g., Parathion): P-O or P-S ester bond cleavage |

| Quantified Difference | Formation of triazine-specific mercapto/methylthio markers instead of dialkyl phosphates |

| Conditions | Mild acidic (dilute HCl) and basic (methanolic KOH) hydrolysis |

Provides specific, predictable degradation markers essential for calibrating environmental residue monitoring equipment.

Toxicological Benchmarking via AChE Inhibition

In toxicological procurement, Menazon is utilized as a low-toxicity baseline comparator for acetylcholinesterase (AChE) inhibition assays. Compared to highly toxic organophosphates like parathion (aquatic LC50 4.5 mg/L), Menazon exhibits remarkably low mammalian and aquatic toxicity, with a female rat oral LD50 of 1950 mg/kg and aquatic LC50 values exceeding 40 mg/L[1][2]. This significant reduction in acute mammalian toxicity allows researchers to study organophosphate binding kinetics and triazine-hybrid effects without the stringent safety protocols required for Class I highly hazardous pesticides.

| Evidence Dimension | Acute Mammalian Toxicity (Rat Oral LD50) |

| Target Compound Data | 1950 mg/kg |

| Comparator Or Baseline | Parathion: < 5 mg/kg |

| Quantified Difference | ~400-fold lower acute toxicity |

| Conditions | In vivo acute oral exposure in female rats |

Allows laboratories to safely benchmark AChE inhibition kinetics using a structurally complex organophosphate without requiring extreme biosafety handling.

Chromatographic Reference Standards for Pesticide Residue Analysis

Due to its distinct solubility profile and specific thermal degradation behavior, Menazon is procured as a primary analytical standard for calibrating GC-MS and LC-MS equipment [1]. Its stable formulation in hydroxylic solvents like 2-methoxyethanol ensures reproducible standard curves for monitoring complex triazine-organophosphate residues in agricultural and environmental matrices [1].

Environmental Fate and Hydrolysis Modeling

Menazon is a highly suitable precursor for studying the environmental degradation of hybrid agrochemicals. Its predictable, pH-dependent S-C bond cleavage into 2,4-diamino-6-mercaptomethyl-1,3,5-triazine (acidic) and 2,4-diamino-6-methylthiomethyl-1,3,5-triazine (basic) provides exact analytical markers for validating predictive hydrolysis models [2].

Low-Toxicity Baseline in Acetylcholinesterase (AChE) Assays

In neurotoxicology and agrochemical safety screening, Menazon serves as a critical low-toxicity baseline [1]. Its significantly lower mammalian toxicity compared to standard organophosphates allows researchers to safely map AChE active-site phosphorylation kinetics and evaluate the steric effects of the diamino-triazine moiety on enzyme binding [1].

Application Fit Matrix

Color/Form

XLogP3

Odor

Melting Point

FP: 164-166 °C

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

9.75X10-7 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Prepn: Calderbank et al, Ger pat 1,118,789 corresp to US pat 3,169,964 (1961, 1965 both to ICI)

General Manufacturing Information

IT IS COMPATIBLE WITH ALL BUT STRONGLY ALKALINE PESTICIDES, BUT MAY BE DECOMP BY REACTIVE SURFACES OF SOME 'INERT' FILLERS. ...USED MAINLY FOR TUBER & SEED TREATMENT FOR PROTECTION OF SEEDLINGS; FOR FOLIAGE APPLICATION; AS SOIL DRENCH & ROOT DIP. IT IS NON- PHYTOTOXIC. ... IT IS TOXIC TO BEES & SHOULD NOT BE APPLIED @ FLOWERING STAGE.

SAYFOS 70 DP WP (70% ACTIVE COMPONENT). ...@ 1 LB/TON OF POTATOES BEFORE PLANTING, ALSO FOR SMOOTH SKINNED SEEDS, EG BEANS. SAYFOS 4 (4 LB/IMPERIAL GAL). FOLIAGE SPRAY @ 4 OZ/ACRE FOR GENERAL APPLICATIONS. SAYFOS SEED DRESSING FOR SUGAR BEET @ 5% WT/WT ON NATURAL SEED OR 2.5% ON PROCESSED SEED.

SYSTEMIC APHICIDE ACTS ALSO AS...STOMACH & CONTACT POISON. USED ON MANY CROPS INCL SUGAR BEET, POTATOES, COLE CROPS, FIELD BEANS, & TOBACCO; WOOLY APHID ON APPLE.

For more General Manufacturing Information (Complete) data for MENAZON (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

DETERMINATION OF ORGANOPHOSPHATE INSECTICIDES BY ESTIMATION OF CHOLINESTERASE ACTIVITY BY PH-METER.

POLAROGRAPHIC DETERMINATION OF SAYPHOS IN WATER.

THIN-LAYER CHROMATOGRAPHY.

The possibility of applying agar diffusion method for the detection of organophosphorus pesticides in cadaveric material as a preliminary test in forensic chemical analysis is demonstrated.

Storage Conditions

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/

In long term therapy, adrenocorticoids antagonize the antiglaucoma effects of anticholinesterases (incr ocular pressure). ... Anticholinergics antagonize the miotic (antiglaucoma) & other muscarinic effects of anticholinesterases on the autonomic & central nervous systems. Tricyclic antidepressants (anticholinergic effects) antagonize the antiglaucoma (miotic) effects of anticholinesterases in glaucoma. ... Antihistamines with anticholinergic effects antagonize the miotic (antiglaucoma) & CNS effects of anticholinesterases. Anticholinesterases potentiate tranquilizing & behavioral changes induced by antihistamines. The actions of anticholinesterase agents on autonomic effector cells, & to some extent those on CNS, are antagonized by atropine, an antidote of choice. Barbiturates are potentiated by anticholinesterases. ... Dexpanthenol potentiates the effects of anticholinesterases. Fluorophosphate insecticides potentiate the effects of other anticholinesterases. /Anticholinesterases/

BARBITURATES ARE POTENTIATED BY ANTICHOLINESTERASES. ALTHOUGH BARBITURATES MAY BE USED CAUTIOUSLY IN TREATING CONVULSIONS, EXTREME CARE IS ESSENTIAL IN HANDLING POISONINGS DUE TO ANTICHOLINESTERASES, PARTICULARLY ORGANOPHOSPHORUS PESTICIDES. ECHOTHIOPHATE, A CHOLINESTERASE INHIBITOR USED AS MIOTIC, POTENTIATES OTHER SUCH INHIBITORS ... USED FOR OTHER PURPOSES (ADDITIVE EFFECTS) OR POSSIBLY SYNERGISTIC. THOSE EXPOSED TO ORGANOPHOSPHATE INSECTICIDES MUST TAKE STRICT PRECAUTIONS. ... ORGANOPHOSPHORUS INSECTICIDES: ADDITIVE ANTICHOLINESTERASE EFFECTS. HAZARDOUS. PATIENTS ON ANTICHOLINESTERASES (EVEN TOPICAL, SUCH AS EYE DROPS) SHOULD AVOID AREAS WHERE ORGANOPHOSPHORUS INSECTICIDES ... RECENTLY ... USED. /ANTICHOLINESTERASE/

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/

Stability Shelf Life

Facultative oviparity in a viviparous skink ( Saiphos equalis)

Melanie K Laird, Michael B Thompson, Camilla M WhittingtonPMID: 30940025 DOI: 10.1098/rsbl.2018.0827

Abstract

Facultative changes in parity mode (oviparity to viviparity and vice versa) are rare in vertebrates, yet offer fascinating opportunities to investigate the role of reproductive lability in parity mode evolution. Here, we report apparent facultative oviparity by a viviparous female of the bimodally reproductive skink Saiphos equalis-the first report of different parity modes within a vertebrate clutch. Eggs oviposited facultatively possess shell characteristics of both viviparous and oviparous S. equalis, demonstrating that egg coverings for viviparous embryos are produced by the same machinery as those for oviparous individuals. Since selection may act in either direction when viviparity has evolved recently, squamate reproductive lability may confer a selective advantage. We suggest that facultative oviparity is a viable reproductive strategy for S. equalis and that squamate reproductive lability is more evolutionarily significant than previously acknowledged.[Spectrophotometric analysis of sayphos, phosalone and phthalophos in study of the liver]

L T Ikramov, A Iu Tashpulatov, T MirkhaĭtovPMID: 7404621 DOI:

Abstract

[Metabolism and the dynamics of the urinary excretion of Sayfos in rabbits]

N Izmirova, I BenchevPMID: 1236007 DOI:

Abstract

The splitting of Sayphos into metabolites inhibiting indoxyl acetate esterase activity is investigated. Also the dynamics of Sayphos excretion in the urine is studied. It is established that in the urine of unpoisoned rabbits, normally a compound with Rf 0.79 is contained, inhibiting indoxyl acetate esterase activity. Sayphos and metabolite I with Rf 0.08 are demonstrable both in the blood and urine at 2 hours after peroral introduction of the poison. Within 24 hours no traces of the pesticide and metabolite I are discovered in the blood, and in the urine--within 96 hours since the beginning of the experiment. Most of the indoxyl acetate esterase activity inhibitors (Sayphos and metabolite I), excreted via urine (mean 95%), are emitted up to the 24th hour inclusive.[Determination of the minimal times for safe work following the Sayfos spraying of tobacco]

N Izmirova, I Benchev, F Kaloianova, S Kostova, R AngelovaPMID: 1236008 DOI:

Abstract

The semidisintegration period of Sayphos over tobacco leaves is determined--2.5 days at angular coefficient of the disintegration straight line K=0.12 1 ppm/ 1 mg/kg concentration of Sayphos over tobacco leaves is considered as harmless and accordingly safe for work. A table for minimal terms of safe work computation is also suggested. Because of the slow Sayphos decomposition in soil, the preparation should be employed but once--after the planting of tobacco.Explore Compound Types